molecular formula C12H20O2 B13289676 Spiro[5.5]undecane-1-carboxylic acid

Spiro[5.5]undecane-1-carboxylic acid

Cat. No.: B13289676
M. Wt: 196.29 g/mol
InChI Key: FPFTXOQGJXGZRJ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-1-carboxylic acid is a bicyclic compound featuring two fused cyclohexane rings connected at a single spiro carbon atom, with a carboxylic acid functional group at position 1. Its rigid spirocyclic framework confers unique conformational stability, making it valuable in medicinal chemistry and natural product synthesis.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

spiro[5.5]undecane-5-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)10-6-2-5-9-12(10)7-3-1-4-8-12/h10H,1-9H2,(H,13,14)

InChI Key

FPFTXOQGJXGZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Diaza Spiro[5.5]undecane Intermediates (Patent CN101255159A)

A significant synthetic approach involves the preparation of diaza spiro[5.5]undecane derivatives as key intermediates, followed by functional group transformations to yield the target carboxylic acid.

Key Steps:

  • Step 1: Formation of 3-benzyl-3,9-diaza spiro[5.5]undecane

    Under a nitrogen atmosphere, 5 g of 3-benzyl-3,9-diaza spiro[5.5]undecane is dissolved in 50 mL anhydrous methylene chloride. Triethylamine (3 g) is added to the solution to facilitate subsequent reactions.

  • Step 2: Reduction to 3,9-diaza spiro[5.5]undecane

    20 g of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane is suspended in 500 mL anhydrous tetrahydrofuran under nitrogen. Lithium aluminium hydride (11.2 g) is added slowly, and the mixture is refluxed for 16 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled in an ice bath, and 100 mL of 2M NaOH aqueous solution is added dropwise, followed by stirring for 1 hour. The mixture is filtered through diatomite, and the filtrate is evaporated to dryness. The crude product is purified by column chromatography, yielding a faint yellow solid with a 73% yield.

  • Step 3: Introduction of Carboxylic Acid Group

    The synthetic route continues with functionalization steps, such as acetylation or oxidation, to introduce the carboxylic acid moiety at the spiro center. For example, 3-ethanoyl-9-benzyl-3,9-diaza spiro[5.5]undecane can be synthesized by reacting 3-benzyl-3,9-diaza spiro[5.5]undecane with diacetyl oxide in the presence of triethylamine and 4-N,N-dimethylaminopyridine in methylene chloride at low temperature. Subsequent hydrogenation using palladium on carbon under 50 PSI hydrogen pressure at 50 °C for 16 hours removes benzyl protecting groups, yielding the free amine or acid derivatives with up to 80% yield.

Summary Table of Key Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Product Description
1 3-benzyl-3,9-diaza spiro[5.5]undecane + triethylamine Anhydrous methylene chloride Room temperature Intermediate amine derivative
2 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane + LiAlH4 Anhydrous tetrahydrofuran Reflux (approx. 66 °C) 16 hours 73 Reduced diaza spiro compound
3 Diacetyl oxide + triethylamine + DMAP Dichloromethane Ice bath to RT 2 hours 98 Acetylated spiro intermediate
4 Hydrogenation (Pd/C, H2 50 PSI) Dehydrated alcohol 50 °C 16 hours 80 Deprotected, functionalized spiro acid

This method emphasizes the use of protective groups and controlled reduction and oxidation steps to achieve the spirocarboxylic acid framework with good yields and purity.

Chemical Reactions Analysis

Types of Reactions: Spiro[5.5]undecane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield spirocyclic ketones or carboxylic acids, while reduction reactions produce spirocyclic alcohols .

Scientific Research Applications

Spiro[5.5]undecane derivatives have various applications across scientific research, including use in treatments for certain disorders, as anti-inflammatory agents, and as inhibitors .

Biological Activity and Treatment Applications

  • Treatment of obesity Certain 1,9-diazaspiro[5.5]undecanes have shown potential in obesity treatment through mechanisms such as inhibiting acetyl CoA carboxylase, working as an antagonist against neuropeptide Y, and inhibiting 11β-hydroxysteroid dehydrogenase type 1 . For example, pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones have demonstrated inhibitory activity against human recombinant ACC1 and ACC2 .
  • Central nervous system disorders These compounds can potentially treat psychotic, cardiovascular, immune system, cell signaling, and pain disorders .
  • HIV-1 integrase inhibition Spiroundecane(ene) derivatives have been synthesized and evaluated as HIV-1 integrase inhibitors, acting as dual inhibitors of both 3’-processing and strand transfer reactions . An undecane core with at least one furan moiety appears to be preferred for IN inhibition .

Anti-Inflammatory Applications

  • A 1,5-oxaza spiroquinone with a spiro[5.5]undeca ring system was identified as an anti-inflammatory scaffold . Modification of this scaffold enhanced its kinase-likeness, improving selectivity and potency. The anti-inflammatory activity was retained in hyperactivated microglial cells .

Other potential applications

  • Spiro[5.5]undecanes can be used as building blocks in thermotropic liquid crystals .
  • 3-Heterospiro[5.5]undecan-9-ones can be synthesized using methods such as Robinson annelation and hydrogenation .
  • 1,9-Diazaspiro[5.5]undecanes could be used for the treatment of pain as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .

Mechanism of Action

The mechanism of action of spiro[5.5]undecane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis and leading to antibacterial effects . The spirocyclic structure allows for precise binding to target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[5.5]undecane Derivatives with Heteroatoms

3,9-Diazaspiro[5.5]undecane-1-carboxylic Acid
  • Structure : Contains two nitrogen atoms in the spirocyclic framework.
  • Synthesis : Boc-protected derivatives (e.g., 9-[(tert-butoxy)carbonyl]-4-oxo-3,9-diazathis compound) are synthesized via multi-step routes .
  • Applications : Used as intermediates in drug discovery; molecular weight = 312.366 .
2,4-Diazaspiro[5.5]undecane-1,5,9-triones
  • Structure : Incorporates two nitrogen and three ketone groups.
  • Synthesis : Prepared via Michael addition reactions using barbituric acid derivatives .

Spiro[4.5]decane Derivatives

N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates
  • Structure : Smaller spiro[4.5] system with one nitrogen atom.
  • Synthesis: Seven-step synthesis from ethyl cyclopentanonecarboxylate .
Spiro[4.5]decane-8-carboxylic Acid
  • Structure : Spiro[4.5] framework with a carboxylic acid group.
  • Synthesis: Limited details available; commercial suppliers list it as a building block .

Tricyclic and Non-Spiro Analogues

Tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic Acid
  • Structure : Tricyclic framework distinct from spiro systems.
  • Synthesis : Produced via sulfuric acid/formic acid treatment of hydroxymethyltricyclo precursors (94% yield) .
  • Applications: Precursor to antiviral agents (e.g., 1-aminomethyltricyclo derivatives) .
Undecylenic Acid (Non-Spiro)
  • Structure : Linear C11 carboxylic acid.
  • Properties: Classified as non-hazardous; used in cosmetics and antifungals .

Comparative Analysis Table

Compound Ring System Key Functional Groups Synthesis Yield Bioactivity (IC50 or Key Application) Reference
This compound [5.5] spiro Carboxylic acid 45–75% Anti-inflammatory (5-LOX IC50 < 2.80 mM)
3,9-Diazathis compound [5.5] spiro Carboxylic acid, Boc-protected N/A Drug discovery intermediate
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate [4.5] spiro Ester, benzyl group N/A GABA analog (potential neuroactivity)
2,4-Diazaspiro[5.5]undecane-1,5,9-trione [5.5] spiro Two amines, three ketones N/A Structural similarity to barbiturates
Tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic acid Tricyclic Carboxylic acid 94% Antiviral precursor
Undecylenic Acid Linear C11 chain Carboxylic acid N/A Cosmetic/antifungal applications

Biological Activity

Spiro[5.5]undecane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure and carboxylic acid functional group. This compound has garnered interest in the scientific community due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The this compound features a distinctive spirocyclic arrangement that contributes to its unique chemical reactivity. The presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug design.

Research indicates that this compound and its derivatives interact with specific molecular targets, notably inhibiting the MmpL3 protein in Mycobacterium tuberculosis. This inhibition disrupts bacterial cell wall synthesis, highlighting its potential as an antibacterial agent. Furthermore, derivatives of this compound have shown promise in modulating various biological pathways, including those involved in cancer cell proliferation through the inhibition of geranylgeranyltransferase I (GGTase I) .

Biological Activities

The biological activities of this compound can be categorized into several therapeutic areas:

  • Antibacterial Activity : Inhibition of MmpL3 in Mycobacterium tuberculosis suggests potential use in treating tuberculosis.
  • Anti-inflammatory Effects : Compounds derived from spiro[5.5]undecane structures have been identified as anti-inflammatory agents, particularly in models of hyperactivated microglial cells .
  • Cancer Treatment : The ability to inhibit GGTase I provides a mechanism for targeting hyperproliferative disorders, including various cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of spiro[5.5]undecane derivatives:

  • Inhibition of HIV Integrase : A study synthesized various derivatives that inhibited HIV integrase activity, demonstrating their potential as antiviral agents. The most active compounds contained specific substituents that enhanced their efficacy against integrase .
  • Anti-inflammatory Activity : Research indicated that certain spiro[5.5]undeca derivatives exhibited significant anti-inflammatory properties through selective inhibition of kinases involved in inflammatory pathways. Table 1 summarizes the inhibitory activities against various kinases:
    CompoundKinase Target% Residual Activity at 30 μM
    2dGSK3β2.2 ± 0.8
    1cCDK2/cyclin O54.3 ± 0.1
    2aJNK182.7 ± 0.1
    These findings suggest that modifications to the spirocyclic structure can significantly affect biological activity and selectivity against specific targets .
  • Therapeutic Applications : The review of 1,9-diazaspiro[5.5]undecanes highlighted their potential use in treating obesity and pain through mechanisms such as inhibition of acetyl CoA carboxylase and antagonism against neuropeptide Y .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Spiro[5.5]undecane-1-carboxylic acid derivatives, and how do their yields compare?

  • Methodological Answer : Two main routes are described:

  • Acid-catalyzed Robinson annulation : Produces spiro[5.5]undec-1-en-3-one but suffers from low yields (≤62%) due to methyl vinyl ketone polymerization .
  • Diels-Alder adduct followed by hydrolysis and aldol cyclization : Higher yield (75%) and avoids polymerization issues, making it preferable for scalable synthesis .
    • Alternative methods include reacting 1,3-cyclohexanedione derivatives with diols to form ether-linked spiro compounds, though yields depend on steric and electronic factors .

Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of Spiro[5.5]undecane derivatives?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR identify spirojunction signals (e.g., δ 3.46–1.29 ppm for protons and 155.9–17.3 ppm for carbons in Boc-protected derivatives) .
  • IR Spectroscopy : Peaks at ~1692 cm1^{-1} confirm carbonyl groups in intermediates .
  • HRMS : Validates molecular weight (e.g., [M + Na]+^+ at 276.1929 for C15_{15}H27_{27}NO2_2Na) .

Q. What in vitro models are used to evaluate the anti-inflammatory activity of Spiro[5.5]undecane derivatives?

  • Experimental Design :

  • Enzyme inhibition assays : COX-2 and 5-lipoxygenase (5-LOX) inhibition (IC50_{50} < 2.80 mM), with selectivity indices compared to ibuprofen .
  • Radical scavenging assays : DPPH and ABTS assays (IC50_{50} < 1.25 mM) vs. α-tocopherol (IC50_{50} 1.42–1.79 mM) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to mitigate low yields caused by polymerization?

  • Strategies :

  • Catalyst selection : Proline derivatives may suppress acid-catalyzed side reactions in Robinson annulation .
  • Alternative routes : Prioritize Diels-Alder pathways for higher yields (75%) and reduced byproduct formation .
  • Temperature control : Gradual heating (e.g., –78°C to room temperature) minimizes decomposition during lithiation steps .

Q. How can discrepancies between in vitro anti-inflammatory activity and computational docking results be resolved?

  • Analytical Approach :

  • Molecular dynamics simulations : Validate hydrogen bonding and binding affinity (e.g., –10.13 kcal/mol for 5-LOX interactions) .
  • Dose-response validation : Repeat assays with purified enzymes to rule out off-target effects.
  • Structural analogs : Test derivatives with modified substituents to refine SAR models .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for Spiro[5.5]undecane derivatives?

  • Methodology :

  • Synthetic diversification : Introduce functional groups (e.g., tert-butyl esters, methylamine) via reductive amination or hydroxylamine intermediates .
  • Pharmacological profiling : Compare IC50_{50} values across COX-2, 5-LOX, and antioxidant assays to identify key pharmacophores .
  • Crystallography : Resolve X-ray structures of enzyme-ligand complexes to guide SAR refinement .

Q. What experimental approaches assess the stability of Spiro[5.5]undecane derivatives under physiological conditions?

  • Protocols :

  • pH stability tests : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability during storage .
  • Plasma protein binding assays : Use equilibrium dialysis to evaluate bioavailability .

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